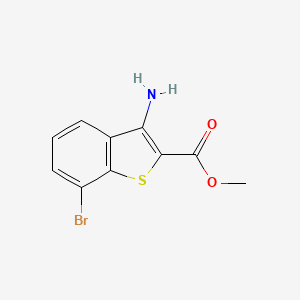

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate: is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a bromine atom at the 7th position, an amino group at the 3rd position, and a methyl ester group at the 2nd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Microwave-Assisted Synthesis: One of the efficient methods to synthesize methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C.

Traditional Synthesis: Another method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The amino group at the 3rd position can undergo various substitution reactions, including nucleophilic substitution.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed:

Substitution Products: Depending on the substituents introduced, various substituted benzothiophenes can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction can yield thiols or thioethers.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate serves as a crucial building block in drug discovery:

- Kinase Inhibitors : It is explored for its potential to inhibit kinase enzymes, which play vital roles in cancer treatment. The compound's structure allows it to interact with specific molecular targets, modulating pathways involved in cell proliferation .

Antimicrobial Agents

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial growth has been documented in various studies .

Material Science

In material science, this compound is utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | Methyl ester variant | Enhanced lipophilicity |

| Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | Ethyl ester variant | Altered solubility and bioavailability |

| Benzothiazole derivatives | Variations in substituents | Diverse biological activities |

This table illustrates how structural variations affect the biological activity and physical properties of related compounds.

Study on Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against various bacterial strains. The compound demonstrated significant inhibition rates, suggesting its potential as a new antimicrobial agent .

Anticancer Activity Assessment

Research focusing on its anticancer properties revealed that this compound could disrupt critical signaling pathways involved in cancer progression. The structure-function relationship was established through various assays, indicating its role as a kinase inhibitor .

Mécanisme D'action

The exact mechanism of action of methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, as kinase inhibitors, they can disrupt signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

- Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate

- Methyl 3-amino-5-(trifluoromethyl)benzothiophene-2-carboxylate

Comparison:

- Structural Differences: The position of the bromine atom or other substituents can significantly impact the compound’s reactivity and biological activity.

- Unique Properties: Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility compared to its analogs .

Activité Biologique

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C10H8BrNO2S

- Molecular Weight : 286.145 g/mol

- CAS Number : 1236150-66-5

- Purity : ≥95% .

Biological Activity Overview

Benzothiophene derivatives, including this compound, are recognized for their potential in drug discovery, particularly as kinase inhibitors and antimicrobial agents. The compound's structural features contribute to its reactivity and biological activity.

Pharmacological Applications

- Antimicrobial Activity :

-

Anticancer Potential :

- This compound is explored for its anticancer properties. Studies indicate that benzothiophene derivatives can disrupt cell signaling pathways involved in cancer progression by acting as kinase inhibitors .

-

Mechanism of Action :

- The exact mechanism remains under investigation; however, it is believed that these compounds interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways associated with cell proliferation and survival .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | Methyl ester variant | Enhanced lipophilicity |

| Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | Ethyl ester variant | Altered solubility and bioavailability |

| Benzothiazole derivatives | Variations in substituents | Diverse biological activities |

Case Studies

Several studies have highlighted the efficacy of benzothiophene derivatives:

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

Propriétés

IUPAC Name |

methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPGSXBSQPRCOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.